2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid
Description
"2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid" (CAS: 1261898-67-2) is a benzoic acid derivative featuring a 5-methoxy group and a substituted phenyl ring at the 2-position. The phenyl substituent is further modified at its 3-position with a cyclopropylaminocarbonyl (-CONHC3H5) moiety. This structural complexity imparts unique physicochemical properties, such as enhanced lipophilicity from the cyclopropyl group and hydrogen-bonding capacity from the amide and carboxylic acid functionalities.
Properties
IUPAC Name |
2-[3-(cyclopropylcarbamoyl)phenyl]-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-23-14-7-8-15(16(10-14)18(21)22)11-3-2-4-12(9-11)17(20)19-13-5-6-13/h2-4,7-10,13H,5-6H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDQWXOXQLTAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)NC3CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691746 | |
| Record name | 3'-(Cyclopropylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-67-2 | |
| Record name | 3'-(Cyclopropylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors . One common synthetic route involves the following steps:
Formation of the cyclopropylaminocarbonyl intermediate: This step involves the reaction of cyclopropylamine with a suitable carbonyl compound under controlled conditions to form the cyclopropylaminocarbonyl intermediate.
Coupling with a phenyl derivative: The intermediate is then coupled with a phenyl derivative, such as 3-bromophenyl, using a palladium-catalyzed cross-coupling reaction.
Introduction of the methoxybenzoic acid moiety:
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under optimized conditions to ensure high yield and purity . The process may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Inhibiting or activating specific proteins: Affecting cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related benzoic acid derivatives, focusing on substituents, molecular properties, and toxicological profiles.
Table 1: Structural and Functional Comparison
Key Findings
Toxicological Profiles :
- Compounds with -CF3 (e.g., ) exhibit confirmed respiratory and dermal hazards, suggesting that halogenated analogs may require stricter handling protocols .
- The target compound’s amide group may reduce acute toxicity compared to halogenated analogs, though empirical data is lacking .
Stability and Reactivity :
- The target compound’s amide linkage may hydrolyze under acidic/basic conditions, unlike the robust -CF3 group in .
- highlights reactivity with strong oxidizers, a trait likely shared by the target compound due to its aromatic and amide groups .
Notes
Limitations: Direct data on "this compound" is sparse; inferences are drawn from structural analogs.
Research Gaps : Empirical studies on its solubility, stability, and toxicity are critical for validating comparisons.
Biological Activity
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 302.34 g/mol. It features a benzoic acid moiety substituted with a methoxy group and a cyclopropylaminocarbonyl group, which may influence its interaction with biological targets.
1. Opioid Receptor Binding
Research indicates that similar compounds exhibit high binding affinity for mu, kappa, and delta opioid receptors. While specific data on this compound is limited, understanding the binding affinities of related compounds can provide insights into its potential activity.
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| 8-Carboxamidocyclazocine | Mu, Kappa, Delta | High |
| This compound | - | - |
2. Anti-inflammatory Properties
The methoxy group in the structure may contribute to anti-inflammatory effects, as seen in related compounds. These activities are often evaluated through assays measuring cytokine production and inflammatory markers in vitro.
3. Antimicrobial Activity
Initial studies suggest that benzoic acid derivatives can exhibit antimicrobial properties. The presence of functional groups like methoxy may enhance this activity by increasing lipophilicity or altering membrane permeability.
Case Studies
While specific case studies focusing solely on this compound are scarce, related research on structurally similar compounds provides valuable context:
- Study on Opioid Analogs : A study conducted by researchers investigated various aryl-containing N-monosubstituted analogs for their binding affinity to opioid receptors. The findings indicated that structural modifications significantly impacted receptor interaction and biological efficacy .
- Anti-inflammatory Research : Another investigation explored the anti-inflammatory effects of methoxy-substituted benzoic acids in a murine model. The results showed reduced levels of pro-inflammatory cytokines upon treatment with these compounds, suggesting a potential pathway for therapeutic application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
